molecular formula C23H23N3O4 B11364516 3,4,6-trimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

Cat. No.: B11364516
M. Wt: 405.4 g/mol
InChI Key: BJHLUPXEJXUBFZ-UHFFFAOYSA-N
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Description

  • React the oxadiazole intermediate with 1,2,5-trimethylbenzofuran under appropriate conditions (e.g., Lewis acid catalysis) to attach the benzofuran fragment.
  • Amidation

    • Finally, amidate the resulting compound by reacting it with an appropriate carboxylic acid (e.g., 2-carboxybenzoyl chloride).
  • Industrial Production:

    Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

    Preparation Methods

    Synthetic Routes:

    The synthesis of this compound involves several steps. One common approach is as follows:

    • Formation of the Oxadiazole Ring

      • Start with a suitable precursor (e.g., 4-(propan-2-yloxy)benzohydrazide).
      • Cyclize the precursor by reacting it with a dehydrating agent (e.g., phosphorus oxychloride) to form the oxadiazole ring.

    Chemical Reactions Analysis

    This compound can undergo various reactions:

      Oxidation: Oxidative processes can modify the benzofuran or oxadiazole rings.

      Reduction: Reduction of the carbonyl group in the amide can yield different products.

      Substitution: Substituents on the benzofuran or oxadiazole rings can be replaced.

      Common Reagents: Examples include strong acids, bases, and reducing agents.

      Major Products: These depend on reaction conditions and substituents.

    Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer, or antimicrobial properties).

      Materials Science: Explore its use in organic electronics or as a building block for functional materials.

      Biological Studies: Assess its impact on cellular pathways or receptors.

    Mechanism of Action

    • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
    • It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or gene expression.

    Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features (e.g., specific substitution pattern, hybrid ring system).

      Similar Compounds: Explore related benzofuran derivatives or oxadiazoles.

    Properties

    Molecular Formula

    C23H23N3O4

    Molecular Weight

    405.4 g/mol

    IUPAC Name

    3,4,6-trimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

    InChI

    InChI=1S/C23H23N3O4/c1-12(2)28-17-8-6-16(7-9-17)20-22(26-30-25-20)24-23(27)21-15(5)19-14(4)10-13(3)11-18(19)29-21/h6-12H,1-5H3,(H,24,26,27)

    InChI Key

    BJHLUPXEJXUBFZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC(C)C)C)C

    Origin of Product

    United States

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